5-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This step involves the reaction of the piperazine derivative with 4-fluorophenyl compounds under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes.
Final Coupling: The final step involves coupling the triazole ring with the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the triazole ring can yield dihydrotriazoles.
Scientific Research Applications
5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
- 4,5-dihydro-6-[2-[4(lH-imidazol-1-yl)phenyl]ethynyl]2(2H)-pyridazinone
Uniqueness
5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and piperazine moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22FN7O2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C21H22FN7O2/c22-15-6-8-16(9-7-15)28-12-10-27(11-13-28)14-18(30)24-21-19(20(23)31)25-29(26-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,23,31)(H,24,26,30) |
InChI Key |
BWZMYFNIADUJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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